molecular formula C10H16N2O B2675537 2-methoxy-N-(2-methylpropyl)pyridin-4-amine CAS No. 1550922-57-0

2-methoxy-N-(2-methylpropyl)pyridin-4-amine

Cat. No.: B2675537
CAS No.: 1550922-57-0
M. Wt: 180.251
InChI Key: AZNPRRURFJVMGZ-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methylpropyl)pyridin-4-amine is an organic compound with the molecular formula C10H16N2O It is a derivative of pyridine, featuring a methoxy group at the 2-position and an N-(2-methylpropyl) substituent at the 4-position

Scientific Research Applications

2-methoxy-N-(2-methylpropyl)pyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methylpropyl)pyridin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine as the core structure.

    Methoxylation: Introduction of the methoxy group at the 2-position of the pyridine ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.

    N-Alkylation: The N-(2-methylpropyl) group is introduced at the 4-position through an alkylation reaction. This involves the use of an alkyl halide, such as 2-methylpropyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methylpropyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-formyl-N-(2-methylpropyl)pyridin-4-amine.

    Reduction: Formation of 2-methoxy-N-(2-methylpropyl)piperidine.

    Substitution: Formation of 2-substituted-N-(2-methylpropyl)pyridin-4-amine derivatives.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methylpropyl)pyridin-4-amine involves its interaction with specific molecular targets. The methoxy group and the N-(2-methylpropyl) substituent play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2-methylpropyl)pyridin-3-amine
  • 2-methoxy-N-(2-methylpropyl)pyridin-2-amine
  • 2-ethoxy-N-(2-methylpropyl)pyridin-4-amine

Uniqueness

2-methoxy-N-(2-methylpropyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methoxy group and the N-(2-methylpropyl) substituent significantly influence its reactivity and interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-methoxy-N-(2-methylpropyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8(2)7-12-9-4-5-11-10(6-9)13-3/h4-6,8H,7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNPRRURFJVMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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